Alytesin

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Sequence of Alytesin

For Researchers, Scientists, and Drug Development Professionals

Abstract

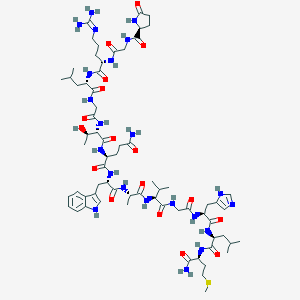

Alytesin, a naturally occurring tetradecapeptide, is a member of the bombesin-like peptide family, first isolated from the skin of the European midwife toad, Alytes obstetricans. Structurally and functionally analogous to bombesin (B8815690), this compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and physicochemical properties of this compound. It further delves into its known biological functions, including its effects on smooth muscle contraction, gastric acid secretion, and its anorexigenic properties. Detailed experimental protocols for assays relevant to the study of this compound are provided, alongside a summary of available quantitative data on its biological potency. Finally, the guide elucidates the primary signaling pathways activated by this compound through its interaction with bombesin receptors, offering a foundational understanding for researchers and professionals in drug development and related fields.

Molecular Structure and Sequence

This compound is a linear peptide composed of 14 amino acid residues with a pyroglutamic acid at the N-terminus and an amidated C-terminus, features common to many biologically active peptides that confer resistance to degradation by aminopeptidases and carboxypeptidases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | {pGLU}{GLY}{ARG}{LEU}{GLY}{THR}{GLN}{TRP}{ALA}{VAL}{GLY}{HIS}{LEU}{MET}-NH2 | [1] |

| Molecular Formula | C68H106N22O17S | [1] |

| Molecular Weight | 1535.78 Da | [1] |

| CAS Number | 31078-12-3 | [1] |

Biological Activity and Quantitative Data

This compound exerts a range of physiological effects, primarily through its interaction with bombesin receptors (BB1, BB2, and BB3). Its biological actions are comparable to those of bombesin, though with potential differences in potency and receptor selectivity.

Smooth Muscle Contraction

Gastric Acid Secretion

Similar to bombesin, this compound influences gastric acid secretion. Bombesin has been shown to stimulate the release of gastrin, which in turn promotes gastric acid secretion. Studies on bombesin have demonstrated a significant stimulation of both acid and gastrin at a dose of 3 pmol x kg-1 x h-1, with peak acid secretion at 12.5 pmol x kg-1 x h-1.[2] It is anticipated that this compound exhibits a similar dose-dependent effect.

Anorexigenic Effects

Recent studies have highlighted the role of this compound in appetite regulation. Both central (intracerebroventricular) and peripheral administration of this compound have been shown to reduce short-term feed intake in neonatal chicks, suggesting an anorexigenic effect.[3] This effect is likely mediated by the hypothalamus.[3]

Table 2: Summary of this compound Biological Activity

| Biological Activity | Effect | Quantitative Data (for this compound, where available) | Notes |

| Smooth Muscle Contraction | Stimulation | EC50 values not readily available. Activity is comparable to bombesin. | Potent effect on various smooth muscle tissues. |

| Gastric Acid Secretion | Stimulation | Dose-response relationship not specifically detailed for this compound. Bombesin shows effects at pmol/kg/h range.[2] | Mediated through gastrin release. |

| Anorexigenic Activity | Reduction of food intake | Qualitative data from chick models.[3] | Hypothalamus is implicated in the mechanism of action.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction

This protocol is a standard method for assessing the contractile or relaxant effects of a substance on isolated smooth muscle tissue.

Workflow: Isolated Tissue Organ Bath Assay

Caption: Workflow for the isolated tissue organ bath assay.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Organ bath system with force-displacement transducers

-

This compound stock solution

-

Data acquisition system

Procedure:

-

Dissect the desired smooth muscle tissue and mount it in the organ bath containing PSS.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension, washing with fresh PSS every 15-20 minutes.

-

After equilibration, add cumulative concentrations of this compound to the organ bath.

-

Record the contractile response after each addition until a maximal response is achieved.

-

Wash the tissue to return to baseline.

-

Plot the concentration-response curve and calculate the EC50 value.

In Vivo Gastric Acid Secretion Assay

This protocol describes a method to measure gastric acid secretion in an animal model in response to this compound.

Workflow: In Vivo Gastric Acid Secretion Assay

Caption: Workflow for the in vivo gastric acid secretion assay.

Materials:

-

Anesthetized rat or other suitable animal model

-

Gastric cannula

-

Perfusion pump

-

Saline solution

-

This compound solution for administration (e.g., intravenous)

-

Titration equipment (pH meter, burette, NaOH solution)

Procedure:

-

Anesthetize the animal and surgically implant a gastric cannula.

-

Perfuse the stomach with saline and collect the perfusate to measure basal acid output.

-

Administer this compound at various doses.

-

Collect the gastric perfusate at timed intervals after administration.

-

Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a neutral pH.

-

Calculate the acid output and analyze the dose-response relationship.

Signaling Pathways

This compound, as a bombesin-like peptide, exerts its cellular effects by binding to and activating G protein-coupled receptors (GPCRs) of the bombesin receptor family (BB1, BB2, and BB3). The primary signaling cascade initiated upon receptor activation involves the Gq/11 family of G proteins.

This compound Signaling Pathway

Caption: Primary signaling pathway activated by this compound.

Pathway Description:

-

Receptor Binding: this compound binds to a bombesin receptor on the cell surface.

-

G Protein Activation: This binding event activates the associated heterotrimeric G protein, specifically the Gαq/11 subunit, by promoting the exchange of GDP for GTP.

-

PLC Activation: The activated Gαq/11 subunit then activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream signaling events that culminate in the specific cellular response, such as smooth muscle contraction or glandular secretion.

Conclusion

This compound is a biologically active peptide with a well-defined molecular structure and a range of physiological effects mediated through bombesin receptors. This technical guide has provided a detailed overview of its molecular characteristics, biological functions, and the signaling pathways it activates. The provided experimental protocols serve as a foundation for researchers to further investigate the pharmacological properties of this compound. Future research focusing on obtaining more precise quantitative data for this compound's receptor binding affinities and potencies in various biological assays will be crucial for a more complete understanding of its therapeutic potential and for the development of novel drug candidates targeting the bombesin receptor system.

References

An In-depth Technical Guide to the Core Mechanism of Action of Alytesin, a Bombesin-like Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alytesin, a tetradecapeptide originally isolated from the skin of the midwife toad (Alytes obstetricans), is a prominent member of the bombesin-like peptide family. Structurally and functionally analogous to amphibian bombesin (B8815690) and mammalian gastrin-releasing peptide (GRP), this compound exerts its biological effects through a class of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with bombesin receptors, the subsequent intracellular signaling cascades, and the key physiological responses. This document summarizes quantitative binding data, provides detailed experimental methodologies for the characterization of this compound's activity, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction to this compound and the Bombesin-like Peptide Family

This compound is a neuropeptide that shares a conserved C-terminal amino acid sequence with other bombesin-like peptides, which is crucial for receptor binding and activation[1][2]. This family of peptides, including GRP and neuromedin B (NMB) in mammals, is involved in a wide array of physiological processes such as smooth muscle contraction, secretion from exocrine and endocrine glands, and the regulation of cell growth[3][4][5]. The biological activities of these peptides are mediated by three main subtypes of bombesin receptors: the GRP-preferring receptor (GRPR or BB2), the NMB-preferring receptor (NMBR or BB1), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3)[6]. This compound, like bombesin and GRP, demonstrates a high affinity for the GRPR[6].

Receptor Binding and Selectivity

The initial and most critical step in this compound's mechanism of action is its binding to specific bombesin receptors on the cell surface. The affinity and selectivity of this compound for these receptors determine the downstream cellular response.

Quantitative Binding Affinity Data

The binding affinities of this compound and other bombesin-like peptides for human bombesin receptors are typically determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated. This compound exhibits a high affinity for the human GRP receptor, comparable to that of GRP itself. Its affinity for the NMB receptor is lower, and it has a very low affinity for the BRS-3 receptor[4][6].

| Peptide | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |

| This compound | hGRPR (BB2) | 0.12-0.5 nM (IC50) | [6] |

| hNMBR (BB1) | Lower affinity than for hGRPR | [7][8] | |

| hBRS-3 (BB3) | >1000 nM (Ki) | [4] | |

| GRP (human) | hGRPR (BB2) | High affinity | [6] |

| hNMBR (BB1) | Lower affinity than for hGRPR | [6] | |

| hBRS-3 (BB3) | Low affinity | [4] | |

| NMB (human) | hGRPR (BB2) | Lower affinity than GRP | [6] |

| hNMBR (BB1) | High affinity | [6] | |

| hBRS-3 (BB3) | Low affinity | [4] |

Intracellular Signaling Pathways

Upon binding to its cognate receptors, primarily the GRPR, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The predominant pathway activated by bombesin-like peptides is the Gq alpha subunit of the heterotrimeric G protein.

The Gq-PLC-IP3/DAG Pathway

Activation of the Gq protein by the this compound-bound receptor stimulates the effector enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream phosphorylation events and cellular responses, including smooth muscle contraction, secretion, and gene expression[4].

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for bombesin receptors.

-

Membrane Preparation:

-

Culture cells expressing the bombesin receptor of interest (e.g., CHO or HEK293 cells transfected with hGRPR, hNMBR, or hBRS-3).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, incubate a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) with the prepared cell membranes.

-

Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.

-

Include a control with an excess of unlabeled bombesin to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold binding buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

-

Cell Preparation:

-

Plate cells expressing the bombesin receptor of interest in a multi-well, black-walled, clear-bottom plate.

-

Allow the cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

-

Incubate the cells to allow for de-esterification of the dye within the cytoplasm.

-

-

Assay Performance:

-

Wash the cells with an assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of this compound on smooth muscle tissue.

-

Tissue Preparation:

-

Isolate a smooth muscle-containing tissue, such as a strip of guinea pig ileum or rat uterus.

-

Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Attach one end of the tissue to a fixed point and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate under a slight resting tension.

-

-

Contraction Measurement:

-

Record the baseline tension of the muscle strip.

-

Add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Record the increase in tension (contraction) after each addition until a maximal response is achieved.

-

Wash the tissue with fresh physiological salt solution to allow it to return to baseline.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., potassium chloride).

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Experimental and Logical Workflows

The characterization of this compound's mechanism of action follows a logical progression of experiments, from initial binding studies to functional cellular and tissue-based assays.

Conclusion

This compound, a bombesin-like peptide, exerts its biological effects primarily through the high-affinity binding and activation of the GRP receptor (BB2). This interaction triggers a well-defined intracellular signaling cascade involving the Gq protein, phospholipase C, and the second messengers IP3 and DAG. The resulting increase in intracellular calcium and activation of protein kinase C mediate a range of physiological responses, most notably smooth muscle contraction and glandular secretion. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other bombesin-like peptides. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for conceptualizing and planning future research in this area.

References

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. Occurrence of bombesin and this compound in extracts of the skin of three European discoglossid frogs and pharmacological actions of bombesin on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some pharmacological actions of this compound and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Properties of Two Bombesin-Like Peptide Receptors Revealed by the Analysis of Mice Lacking Neuromedin B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional properties of two bombesin-like peptide receptors revealed by the analysis of mice lacking neuromedin B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Alytesin in Amphibians: A Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alytesin, a potent bombesin-like peptide first isolated from the skin secretions of the European midwife toad (Alytes obstetricans), represents a significant area of interest in amphibian physiology and pharmacology. This technical guide provides a comprehensive overview of the physiological functions of this compound in amphibians, with a focus on its mechanism of action, effects on various organ systems, and the experimental methodologies used for its study. Quantitative data on the potency and receptor affinity of this compound and related peptides are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: this compound and the Bombesin-like Peptide Family

This compound is a tetradecapeptide that belongs to the bombesin-like peptide family, a group of structurally related peptides found throughout the animal kingdom. In amphibians, these peptides are predominantly found in skin secretions and the gastrointestinal tract. This compound shares significant sequence homology and pharmacological properties with bombesin (B8815690), another well-characterized amphibian peptide. These peptides are known to exert a wide range of physiological effects, including the stimulation of smooth muscle contraction, regulation of glandular secretions, and modulation of the central nervous system.[1] this compound is co-secreted with a variety of other bioactive compounds, including antimicrobial peptides known as alyteserins, suggesting a dual role in both physiological regulation and defense.

Molecular Structure and Receptor Interactions

The primary structure of this compound is crucial for its biological activity. Like other bombesin-like peptides, its C-terminal region is essential for receptor binding and activation.

This compound and its congeners exert their effects by binding to specific G-protein coupled receptors (GPCRs). In amphibians, at least four subtypes of bombesin receptors have been identified: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), the bombesin receptor subtype-3 (BRS-3 or BB3), and a fourth subtype, BB4, which exhibits a particularly high affinity for bombesin.[2][3] While specific binding studies on this compound are limited, its structural similarity to bombesin suggests it likely interacts with these same receptor subtypes.

Physiological Functions of this compound in Amphibians

The physiological roles of this compound in amphibians are multifaceted, impacting various organ systems.

Gastrointestinal Tract

One of the most pronounced effects of this compound is the stimulation of smooth muscle contraction in the gastrointestinal tract. This action is mediated through the activation of bombesin receptors on smooth muscle cells, leading to depolarization and contraction. This function is thought to play a role in regulating gut motility.

Skin and Secretion

This compound is a key component of the defensive skin secretions of Alytes obstetricans. Its release can be induced by stress or adrenergic stimulation, leading to the expulsion of a cocktail of bioactive peptides onto the skin's surface. While the primary defensive role is often attributed to the co-secreted antimicrobial peptides, the physiological effects of this compound on the skin itself, such as potential modulation of glandular secretion, are an area of ongoing research.

Other Potential Roles

Given the broad distribution of bombesin-like peptides and their receptors in vertebrates, it is plausible that this compound plays roles in other physiological processes in amphibians, such as thermoregulation, appetite control, and cardiovascular function. However, specific research on this compound in these areas is still needed.

Quantitative Data on Bombesin-like Peptides

The following tables summarize key quantitative data for bombesin and related peptides, which can be used as a reference for the expected potency and affinity of this compound.

Table 1: Potency (EC50) of Bombesin-like Peptides on Smooth Muscle Contraction

| Peptide | Tissue | Species | EC50 (nM) | Reference(s) |

| Bombesin-OS | Rat Bladder | Odorrana schmackeri | 10.8 | [4] |

| Bombesin-OS | Rat Uterus | Odorrana schmackeri | 33.64 | [4] |

| Bombesin-OS | Rat Ileum | Odorrana schmackeri | 12.29 | [4] |

| Bombesin-PE | Rat Bladder | Pelophylax kl. esculentus | 10650 | |

| Bombesin-PE | Rat Uterus | Pelophylax kl. esculentus | 56.82 | |

| Bombesin-PE | Rat Ileum | Pelophylax kl. esculentus | 43.1 | |

| Ranatensin-HLa | Rat Bladder | Hylarana latouchii | 7.1 | [5] |

| Ranatensin-HLa | Rat Uterus | Hylarana latouchii | 5.5 | [5] |

| [Asn3, Lys6, Thr10, Phe13]3–14-bombesin | Rat Bladder | Synthetic | 25.47 | [6] |

| [Asn3, Lys6, Thr10, Phe13]3–14-bombesin | Rat Uterus | Synthetic | 22.64 | [6] |

Table 2: Receptor Binding Affinity (Ki) of Bombesin-like Peptides

| Peptide | Receptor | Tissue/Cell Line | Ki (nM) | Reference(s) |

| [Phe13]bombesin | BB4 | Frog Brain | 0.2 | [3][7][8] |

| Gastrin-Releasing Peptide (GRP) | BB4 | Frog Brain | 2.1 | [3][7][8] |

| Bombesin | Bombesin Receptor | Swiss 3T3 cells | 0.5 (Kd) | [9] |

Signaling Pathways

This compound, like other bombesin-like peptides, is believed to signal through the Gq/11 family of G-proteins. The binding of this compound to its receptor initiates a cascade of intracellular events.

Caption: this compound signaling pathway via a Gq/11-coupled receptor.

Upon binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction.

Experimental Protocols

Peptide Isolation from Amphibian Skin Secretions

This protocol outlines the general steps for obtaining and purifying this compound from its natural source.

References

- 1. mdpi.com [mdpi.com]

- 2. The gastrin-releasing peptide/bombesin system revisited by a reverse-evolutionary study considering Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning of a receptor for amphibian [Phe13]bombesin distinct from the receptor for gastrin-releasing peptide: identification of a fourth bombesin receptor subtype (BB4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects of Two Novel Bombesin-Like Peptides from the Skin Secretions of Chinese Piebald Odorous Frog (Odorrana schmackeri) and European Edible Frog (Pelophylax kl. esculentus) on Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Hylarana latouchii Skin Secretion-Derived Novel Bombesin-Related Pentadecapeptide (Ranatensin-HLa) Evoke Myotropic Effects on the in vitro Rat Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two novel bombesin-like neuropeptides from the skin secretion of Pelophylax kl. esculentus: Ex vivo pharmacological characterization on rat smooth muscle types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Cloning of a receptor for amphibian [Phe13]bombesin distinct from the receptor for gastrin-releasing peptide: identification of a fourth bombesin receptor subtype (BB4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-affinity receptors for peptides of the bombesin family in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alytesin Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of alytesin, a bombesin-like peptide, to its cognate receptors. The document details quantitative binding affinity data, experimental protocols for its determination, and the associated signaling pathways.

Introduction to this compound and Bombesin (B8815690) Receptors

This compound is a tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. It belongs to the family of bombesin-like peptides, which are characterized by a conserved C-terminal amino acid sequence. These peptides exert a wide range of physiological effects in both the central nervous system and peripheral tissues by interacting with a class of G-protein coupled receptors (GPCRs) known as bombesin receptors.

There are three main subtypes of mammalian bombesin receptors:

-

BB1 (Neuromedin B Receptor - NMBR): Preferentially binds neuromedin B (NMB).

-

BB2 (Gastrin-Releasing Peptide Receptor - GRPR): Shows high affinity for gastrin-releasing peptide (GRP) and is the primary receptor for bombesin and this compound.

-

BB3 (Bombesin Receptor Subtype 3 - BRS-3): An orphan receptor with no identified endogenous ligand, though it can be activated by certain synthetic bombesin analogs.

The affinity and specificity of this compound for these receptor subtypes are critical for understanding its biological function and for the development of targeted therapeutics.

Quantitative Binding Affinity of this compound and Related Peptides

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified using the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the available quantitative data for the binding affinity of this compound and other relevant bombesin-like peptides to the human bombesin receptor subtypes. It is important to note that while data for this compound's affinity to the GRPR (BB2) is available, specific quantitative binding data for this compound to the NMBR (BB1) and BRS-3 (BB3) receptors are not extensively reported in the currently reviewed literature. The table includes data for other bombesin-like peptides to provide a comparative context for receptor specificity.

| Ligand | Receptor Subtype | Cell Line | Radioligand | Binding Affinity (IC50/Ki) |

| This compound | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | 0.12 - 0.5 nM (IC50) [1] |

| Bombesin | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | ~0.12 - 0.5 nM (IC50) |

| Gastrin-Releasing Peptide (GRP) | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | High Affinity |

| Neuromedin B (NMB) | hGRPR (BB2) | Transfected Cells | 125I-[Tyr4]Bombesin | Lower Affinity than GRP |

| Bombesin | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | Moderate Affinity |

| Neuromedin B (NMB) | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | High Affinity (IC50 ~0.053 nM)[1] |

| Gastrin-Releasing Peptide (GRP) | hNMBR (BB1) | Transfected Cells | 125I-[D-Tyr0]NMB | Low Affinity |

| Bombesin | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM) |

| Gastrin-Releasing Peptide (GRP) | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM)[1] |

| Neuromedin B (NMB) | hBRS-3 (BB3) | Transfected Cells | 125I-[D-Tyr6,β-Ala11,Phe13,Nle14]Bn(6-14) | Low Affinity (>1 µM)[1] |

Data Interpretation:

-

This compound demonstrates a high binding affinity for the human GRPR (BB2), comparable to that of bombesin itself.[1] This suggests that the GRPR is the primary receptor through which this compound mediates its biological effects.

-

The GRPR exhibits a clear preference for GRP and bombesin-like peptides such as this compound over NMB.

-

Conversely, the NMBR shows high selectivity for NMB with significantly lower affinity for GRP.

-

All naturally occurring bombesin-like peptides, including by extension this compound, have a low affinity for the BRS-3 receptor.[1]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. A detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for bombesin receptors is provided below. This protocol is a composite based on standard methodologies described in the literature.

Materials

-

Cell Lines: Human prostate cancer cells (e.g., PC-3) or other cells endogenously expressing or transfected with human bombesin receptors (BB1, BB2, or BB3).

-

Radioligand: 125I-[Tyr4]-bombesin (for BB1 and BB2) or a specific high-affinity radioligand for BB3 if available.

-

Unlabeled Ligands: this compound, bombesin (for positive control and non-specific binding), GRP, NMB.

-

Buffers and Reagents:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Lysis Buffer (for membrane preparation): 10 mM Tris-HCl (pH 7.4), 0.25 M sucrose, protease inhibitors.

-

-

Equipment:

-

Cell culture supplies.

-

Homogenizer.

-

Centrifuge (refrigerated).

-

96-well filter plates with glass fiber filters (e.g., GF/C).

-

Vacuum filtration manifold.

-

Gamma counter.

-

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Detailed Methodologies

Step 1: Membrane Preparation

-

Harvest cultured cells expressing the target bombesin receptor subtype.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce or Polytron homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations at -80°C until use.

Step 2: Competitive Binding Assay

-

Thaw the membrane preparation on ice and dilute to the desired concentration in binding buffer.

-

In a 96-well plate, set up the following triplicate reactions:

-

Total Binding: Membranes + Radioligand + Binding Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled bombesin (e.g., 1 µM).

-

Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., from 10^-12 M to 10^-6 M).

-

-

Initiate the binding reaction by adding the radioligand (e.g., 125I-[Tyr4]-bombesin at a concentration near its Kd).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

Step 3: Separation and Counting

-

Terminate the binding reaction by rapid vacuum filtration through a 96-well filter plate pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and measure the radioactivity retained on each filter using a gamma counter.

Step 4: Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the average non-specific binding from the average total binding at that concentration.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound Receptor Signaling Pathways

Bombesin receptors, including the GRPR which this compound preferentially binds to, are coupled to the Gq/11 family of G-proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of its associated G-protein and the subsequent activation of downstream signaling cascades.

The canonical signaling pathway activated by this compound binding to the GRPR is the phospholipase C (PLC) pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, secretion, and smooth muscle contraction.

The following diagram illustrates the key steps in the GRPR signaling pathway.

Key Steps in the Signaling Cascade:

-

Ligand Binding: this compound binds to the extracellular domain of the GRPR.

-

G-Protein Activation: The ligand-bound receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC) at the inner leaflet of the plasma membrane.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).

-

Cellular Response: Activated PKC and elevated cytosolic Ca2+ levels lead to the phosphorylation and modulation of various downstream target proteins, ultimately resulting in a cellular response, such as cell proliferation, hormone secretion, or smooth muscle contraction.

Conclusion

This compound is a potent agonist for the human gastrin-releasing peptide receptor (GRPR/BB2), exhibiting high binding affinity in the nanomolar range. Its specificity profile indicates a strong preference for the GRPR over the NMBR and BRS-3 receptor subtypes. The biological effects of this compound are primarily mediated through the activation of the Gq/11-PLC signaling pathway, leading to the generation of second messengers and the modulation of key cellular processes. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this compound and other bombesin-like peptides, which is essential for ongoing research and the development of novel therapeutic agents targeting the bombesin receptor system.

References

An In-depth Technical Guide to the Interaction of Alyteserin-1c with Model Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical interactions between the antimicrobial peptide Alyteserin-1c (B1578633) and various model membrane systems. The information presented herein is collated from published research, focusing on quantitative data, detailed experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of antimicrobial peptide development, membrane biophysics, and drug delivery.

Introduction to Alyteserin-1c

Alyteserin-1c is a 23-amino acid cationic antimicrobial peptide first isolated from the skin secretions of the midwife toad, Alytes obstetricans.[1][2] It exhibits selective growth-inhibitory activity, particularly against Gram-negative bacteria, and displays low hemolytic activity against human erythrocytes.[1] The primary sequence of Alyteserin-1c is GLKEIFKAGLGSLVKGIAAHVAS-NH₂. Like many antimicrobial peptides, its mechanism of action is predicated on its interaction with and disruption of the cell membrane. Understanding the specifics of this interaction is crucial for its development as a potential therapeutic agent. This guide delves into the conformational changes and thermodynamic parameters associated with Alyteserin-1c's engagement with model lipid bilayers.

Quantitative Data Summary

The interaction of Alyteserin-1c with model membranes has been quantitatively assessed using various biophysical techniques. The following tables summarize the key findings from these studies, providing a comparative look at the peptide's effect on membrane properties and its own structural changes upon binding.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the changes in the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles, which indicates how the peptide affects membrane fluidity and organization. The data below is from studies on multilamellar vesicles (MLVs) composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a model for mammalian membranes, and a mixture of DMPC with 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) to mimic bacterial membranes.[1]

Table 1: Effect of Alyteserin-1c (Peptide +2) on the Thermotropic Properties of DMPC and DMPC/DMPG (3:1) Model Membranes [1]

| Model Membrane | Peptide-Lipid Molar Ratio | Pre-Transition Temperature (°C) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (J·g⁻¹) |

| DMPC | 0:1 | 12.9 | 22.9 | 1.47 |

| 1:100 | - | 21.2 | 0.63 | |

| 1:50 | - | 21.5 | 0.62 | |

| 1:25 | - | 21.2 | 0.62 | |

| DMPC/DMPG (3:1) | 0:1 | 12.0 | 22.9 | 1.6 |

| 1:100 | - | 22.9 | 0.54 | |

| 1:50 | - | 22.8 | 0.38 | |

| 1:25 | - | 21.3 | 0.30 |

Data sourced from Aragón-Muriel et al., 2019.[1]

The data indicates that Alyteserin-1c fluidizes both zwitterionic (DMPC) and anionic (DMPC/DMPG) model membranes, as evidenced by the decrease in the main phase transition temperature and enthalpy.[1] The disappearance of the pre-transition peak at the lowest peptide concentration suggests a significant perturbation of the lipid packing.[1]

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is utilized to determine the secondary structure of the peptide in different environments. The following table presents the quantitative analysis of Alyteserin-1c's secondary structure in an aqueous buffer and upon interaction with model membranes composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and a mixture of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

Table 2: Secondary Structure Composition of Alyteserin-1c (Peptide +2) in Different Environments [1]

| Environment | β-Structures (%) | Turns (%) | α-Helices (%) |

| Aqueous Buffer | 66 | 34 | 0 |

| POPC Vesicles | 30 | 17 | 53 |

| POPC/POPG (1:1) Vesicles | 22 | 19 | 59 |

Data sourced from Aragón-Muriel et al., 2019.[1]

These results demonstrate a significant conformational change in Alyteserin-1c from a predominantly β-structure and turn conformation in aqueous solution to a largely α-helical structure upon interaction with both zwitterionic and anionic lipid vesicles.[1] This induced helicity is a common feature of many membrane-active antimicrobial peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for the key experiments cited in the study of Alyteserin-1c's interaction with model membranes.

Differential Scanning Calorimetry (DSC)

This protocol describes the methodology used to assess the thermotropic behavior of model membranes in the presence of Alyteserin-1c.[1]

-

Preparation of Multilamellar Vesicles (MLVs):

-

Dehydrated lipids (DMPC or DMPC/DMPG) are dissolved in a chloroform/methanol (2:1 v/v) solution.[1]

-

The solvent is evaporated under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 3 hours to form a thin lipid film.[1]

-

The lipid film is hydrated with a buffer solution (e.g., HEPES) to the desired lipid concentration.[1]

-

The suspension is vortexed and subjected to several cycles of heating above the lipid Tm and cooling to form MLVs.[1]

-

-

Sample Preparation for DSC:

-

DSC Measurement:

-

The samples are analyzed using a differential scanning calorimeter.

-

Scanning is performed over a temperature range that encompasses the phase transition of the lipids (e.g., 8–40 °C) at a controlled heating rate (e.g., 1 °C/min).[1]

-

Thermograms are recorded and analyzed to determine the main phase transition temperature (Tm) and the transition enthalpy (ΔH).[1]

-

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

This protocol details the method used to determine the secondary structure of Alyteserin-1c in the presence of model membranes.[1]

-

Preparation of Vesicles and Samples:

-

MLVs of POPC or POPC/POPG (1:1) are prepared as described for DSC, but using deuterated water (D₂O) in the hydration buffer to minimize the interference from water's absorbance in the amide I' region.[1]

-

Aliquots of the MLV suspension (containing 1 mg of lipid) are mixed with lyophilized Alyteserin-1c to a final peptide-lipid ratio of 1:10.[1]

-

-

ATR-FTIR Measurement:

-

A small amount of the sample is placed on the diamond ATR crystal of the FTIR spectrometer and partially air-dried for approximately 10 minutes.[1]

-

The sample is maintained in a hydrated state using a saturated D₂O vapor atmosphere during the measurement.[1]

-

Spectra are collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

A background spectrum of air is subtracted from the sample spectra.[1]

-

The spectra are baseline-corrected and normalized.[1]

-

The amide I' band (1700–1600 cm⁻¹) is analyzed to determine the secondary structure content. This often involves calculating the second derivative of the spectrum to identify the positions of the component bands corresponding to α-helices, β-sheets, turns, and unordered structures.[1]

-

Curve fitting algorithms are applied to the amide I' band to quantify the percentage of each secondary structural element.[1]

-

Isothermal Titration Calorimetry (ITC) - Generalized Protocol

-

Preparation of Large Unilamellar Vesicles (LUVs):

-

A lipid film is prepared as described previously.

-

The film is hydrated with the desired buffer.

-

The resulting MLV suspension is subjected to multiple freeze-thaw cycles.

-

The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.

-

-

ITC Measurement:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

-

The sample cell is filled with the LUV suspension at a known concentration.

-

A concentrated solution of Alyteserin-1c is loaded into the injection syringe.

-

A series of small, precise injections of the peptide solution into the LUV suspension is performed.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The heat of dilution is determined in a separate experiment by injecting the peptide into the buffer alone and is subtracted from the binding data.

-

The resulting data is plotted as heat change per mole of injectant versus the molar ratio of peptide to lipid.

-

This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Fluorescence Leakage Assay - Generalized Protocol

Specific data on membrane permeabilization by Alyteserin-1c from fluorescence leakage assays were not found in the reviewed literature. This generalized protocol describes how this technique is used to assess the membrane-disrupting activity of antimicrobial peptides.

-

Preparation of Dye-Loaded Vesicles:

-

LUVs are prepared as for ITC, but the hydration buffer contains a fluorescent dye at a self-quenching concentration (e.g., calcein (B42510) or ANTS/DPX).

-

After extrusion, the non-encapsulated dye is removed by size-exclusion chromatography (e.g., using a Sephadex column).

-

-

Fluorescence Measurement:

-

The dye-loaded LUVs are diluted in a cuvette with buffer to a final lipid concentration.

-

The baseline fluorescence (F0) is recorded using a spectrofluorometer.

-

Alyteserin-1c is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.

-

After the reaction reaches a plateau or at a defined endpoint, a detergent (e.g., Triton X-100) is added to lyse all vesicles and release all the entrapped dye, giving the maximum fluorescence (F100).

-

-

Data Analysis:

-

The percentage of leakage at a given time (t) is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100 where Ft is the fluorescence intensity at time t.

-

The leakage can be measured as a function of peptide concentration to determine the peptide's lytic efficacy.

-

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of experimental processes and proposed molecular interactions.

Experimental Workflow for Biophysical Characterization

Caption: Workflow for characterizing Alyteserin-1c and model membrane interactions.

Proposed Mechanism of Alyteserin-1c Interaction with Anionic Membranes

Caption: Proposed mechanism of Alyteserin-1c action on anionic membranes.

Conclusion

The available biophysical data indicates that Alyteserin-1c interacts strongly with model lipid membranes, inducing a significant conformational change in its own structure from a disordered state to an α-helix. This interaction leads to a fluidization of the lipid bilayer, as demonstrated by differential scanning calorimetry. While quantitative data on the binding thermodynamics and the extent of membrane leakage for Alyteserin-1c is not yet published, the established methodologies outlined in this guide provide a clear path for future investigations. The combined findings support a mechanism involving initial electrostatic attraction to the membrane surface, followed by helical folding and insertion into the hydrophobic core, ultimately leading to membrane perturbation. This detailed understanding of its mechanism of action is vital for the rational design of more potent and selective Alyteserin-1c analogues for therapeutic applications.

References

- 1. Studies on the Interaction of Alyteserin 1c Peptide and Its Cationic Analogue with Model Membranes Imitating Mammalian and Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational and membrane interaction studies of the antimicrobial peptide alyteserin-1c and its analogue [E4K]alyteserin-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

Alyteserin-2a as a Cell-Penetrating Peptide: A Technical Guide

Executive Summary: Alyteserin-2a (B1578631) is a cationic, amphipathic α-helical peptide originally isolated from the skin secretions of the midwife toad, Alytes obstetricans.[1][2] Initially identified for its antimicrobial properties, its structural characteristics place it within the class of cell-penetrating peptides (CPPs), molecules capable of traversing cellular membranes to deliver themselves or conjugated cargo into the cell interior. This document provides a comprehensive technical overview of Alyteserin-2a, focusing on its function as a CPP. It consolidates quantitative data on its biological activities, details relevant experimental protocols for its study, and explores structure-activity relationships that are critical for its development as a therapeutic agent or a drug delivery vector. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel delivery platforms and peptide-based therapeutics.

Introduction to Alyteserin-2a

Alyteserin-2a is a 17-amino acid peptide with a C-terminal amidation.[3] It belongs to the alyteserin-2 family of peptides, which are components of the innate immune system of the midwife toad.[2][4] Its primary sequence and key physicochemical properties are fundamental to its biological function.

1.1 Physicochemical Properties

The peptide's structure is characterized by an amphipathic α-helix, a common feature among many CPPs and antimicrobial peptides.[1] This structure allows it to interact with and disrupt or penetrate the lipid bilayer of cell membranes.

| Property | Description | Reference |

| Sequence | Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu-NH₂ | [1][5][6][7][8] |

| Origin | Skin secretion of Alytes obstetricans (Midwife Toad) | [1][2] |

| Type | Cationic, Amphipathic, α-helical Peptide | [1][3] |

| Molecular Weight | ~1769.2 g/mol (Calculated) | - |

| Net Charge (pH 7.4) | +2 (Calculated, due to Lys and amidated C-terminus) | - |

| Conformation | Adopts an α-helical conformation in membrane-mimetic solvents like 50% TFE.[3][9] | [3][9] |

Mechanism of Cellular Uptake

As a cationic, amphipathic peptide, Alyteserin-2a's entry into cells is primarily driven by its interaction with the negatively charged components of the cell membrane. The precise mechanism for Alyteserin-2a has not been definitively elucidated, but it is presumed to follow one or more of the established pathways for CPPs. These are broadly categorized into direct penetration and endocytosis.

-

Direct Penetration: This energy-independent process involves the peptide directly crossing the lipid bilayer. Proposed models include the "carpet-like" mechanism, where peptides accumulate on and disrupt the membrane, or the formation of transient "pores".[10]

-

Endocytosis: This is an energy-dependent process where the peptide is internalized via vesicular transport.[11] Pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12] The specific pathway can depend on the peptide's concentration, the cell type, and the nature of any attached cargo.[10][11]

Quantitative Analysis of Biological Activity

Alyteserin-2a and its analogs have been evaluated for various biological activities. The data highlights a trade-off between potency and toxicity, a common challenge in peptide drug development.

Table 1: Antimicrobial Activity of Alyteserin-2a

| Organism | Assay Type | Value (µM) | Notes | Reference |

| Staphylococcus aureus (Gram+) | MIC | 50 | More potent against Gram-positive bacteria. | [2][9] |

| Escherichia coli (Gram-) | MIC | >100 | Alyteserin-1 peptides are more active against E. coli. | [2] |

Table 2: Cytotoxicity and Hemolytic Activity of Alyteserin-2a and Analogs

| Peptide | Cell Type | Assay Type | Value (LC₅₀ in µM) | Therapeutic Index¹ | Reference |

| Alyteserin-2a | Human Erythrocytes | Hemolysis | >100 - 140 | - | [2][6] |

| [G11K]Alyteserin-2a | Human Erythrocytes | Hemolysis | 24 | - | [8] |

| [S7K]Alyteserin-2a | Human Erythrocytes | Hemolysis | 38 | - | [8] |

| [S7k,G11k]Alyteserin-2a² | Human Erythrocytes | Hemolysis | 185 | High | [6][8] |

| [S7k,G11k]Alyteserin-2a² | A549 Human Lung Epithelial Cells | Cytotoxicity | 65 | - | [8] |

| [N15K]Alyteserin-2a | A549 Human Lung Cancer Cells | Cytotoxicity | 13 | 2x vs. Native | [1] |

| [G11k,N15K]Alyteserin-2a² | A549 Human Lung Cancer Cells | Cytotoxicity | 15 | 13x vs. Native | [1] |

| [G11k,N15K]Alyteserin-2a² | HepG2 Human Liver Cancer Cells | Cytotoxicity | 26 | - | [1] |

| [G11k,N15K]Alyteserin-2a² | MDA-MB-231 Human Breast Cancer | Cytotoxicity | 20 | - | [1] |

| [G11k,N15K]Alyteserin-2a² | HT-29 Human Colon Cancer Cells | Cytotoxicity | 28 | - | [1] |

| ¹Therapeutic Index is the ratio of LC₅₀ for erythrocytes to LC₅₀ for target cells. | |||||

| ²'k' denotes a D-Lysine residue. |

Table 3: Insulinotropic Activity of Alyteserin-2a

| Cell Line | Concentration | Effect | Notes | Reference |

| BRIN-BD11 | 30 nM | Significant insulin (B600854) release stimulated | The lowest effective concentration observed. | [5][6] |

| BRIN-BD11 | 3 µM | 296 ± 26% of basal insulin release | Maximum response observed; no significant LDH release detected.[5][6] | [5][6] |

Experimental Protocols

This section outlines standard methodologies for the synthesis and evaluation of Alyteserin-2a.

4.1 Solid-Phase Peptide Synthesis (SPPS)

Alyteserin-2a and its analogs are chemically synthesized using automated SPPS, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin to form the peptide bond. Use excess reagents to drive the reaction to completion.

-

Washing: Wash the resin extensively with DMF after deprotection and coupling steps.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

4.2 Cellular Uptake Assay

To visualize and quantify cell penetration, the peptide is typically labeled with a fluorophore (e.g., FITC) and incubated with cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549) in a suitable format (e.g., 24-well plate with glass coverslips for microscopy) and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with varying concentrations of the fluorescently-labeled Alyteserin-2a in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Aspirate the peptide solution and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Analysis:

-

Microscopy: For qualitative analysis, fix the cells, mount the coverslips on slides, and visualize using a fluorescence microscope to determine the subcellular localization of the peptide.

-

Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin), resuspend in PBS, and analyze on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

-

4.3 In Vitro Cytotoxicity Assay (LDH Release)

Membrane integrity is assessed by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating cell lysis. This is a crucial control to ensure that peptide effects are not due to overt toxicity.[5][6]

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate. After 24 hours, treat them with a serial dilution of Alyteserin-2a. Include a vehicle-only control (negative) and a lysis buffer control (positive, representing 100% LDH release).

-

Incubation: Incubate the plate at 37°C for the desired time.

-

Supernatant Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent, as per the manufacturer's instructions (e.g., CytoTox 96® kit).[6]

-

Measurement: After a 30-minute incubation at room temperature protected from light, measure the absorbance at the appropriate wavelength.

-

Calculation: Calculate the percentage of cytotoxicity for each peptide concentration relative to the controls.

Structure-Activity Relationship (SAR) Studies

Modifications to the native Alyteserin-2a sequence have been explored to enhance its therapeutic potential by improving potency and selectivity while reducing toxicity.

-

Increasing Cationicity: Substituting neutral amino acids (e.g., Glycine at position 11, Serine at 7) with Lysine increases the peptide's net positive charge.[8] This generally enhances antimicrobial and anti-cancer potency but can also increase hemolytic activity.[1][8]

-

Incorporating D-amino acids: Replacing L-Lysine with its stereoisomer D-Lysine (denoted as 'k') can be a powerful strategy. The [S7k,G11k] and [G11k,N15K] analogs retain high potency against target cells (bacteria, cancer) but show significantly reduced hemolytic activity, thereby dramatically increasing the therapeutic index.[1][8] This is often attributed to a reduced ability to form lytic α-helical structures on the zwitterionic membranes of erythrocytes, while retaining activity against the negatively charged membranes of microbes and cancer cells.

-

Modifying Hydrophobicity: Replacing residues on the hydrophobic face with Tryptophan increases cytotoxicity against cancer cells but also elevates hemolytic activity in parallel.[1]

Applications and Future Directions

The properties of Alyteserin-2a and its optimized analogs position them as promising candidates for several biomedical applications:

-

Drug Delivery Vector: As a CPP, Alyteserin-2a can be conjugated to various cargo molecules—such as small molecule drugs, siRNAs, or other peptides—to facilitate their delivery into cells, potentially overcoming permeability issues for a wide range of therapeutics.[13][14][15]

-

Anti-Cancer Agent: Analogs like [G11k,N15K]Alyteserin-2a have demonstrated potent, direct cytotoxicity against multiple cancer cell lines with an improved safety profile, suggesting their potential as standalone anticancer peptides.[1]

-

Anti-Diabetic Therapy: The peptide's ability to stimulate insulin release in a glucose-dependent manner, without causing membrane damage at effective concentrations, suggests a potential therapeutic avenue for Type 2 diabetes.[5][6]

-

Antimicrobial Agent: With rising antibiotic resistance, analogs like [S7k,G11k]Alyteserin-2a, which are potent against multidrug-resistant Gram-negative bacteria, represent a valuable template for developing new antibiotics.[8]

Future research should focus on elucidating the precise uptake mechanism, conducting in vivo efficacy and toxicity studies, and further refining the peptide sequence to optimize the balance between cell-penetrating efficiency, therapeutic activity, and safety.

Conclusion

Alyteserin-2a is a multifunctional peptide with significant potential as a cell-penetrating vehicle and a direct therapeutic agent. While the native peptide exhibits moderate activity and low toxicity, strategic amino acid substitutions have yielded analogs with vastly superior potency and selectivity. The ability to enhance its therapeutic index through simple modifications, particularly the incorporation of D-amino acids, makes Alyteserin-2a a highly attractive scaffold for the development of next-generation peptide-based drugs and delivery systems. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to harness the capabilities of this versatile peptide.

References

- 1. Transformation of the naturally occurring frog skin peptide, alyteserin-2a into a potent, non-toxic anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alyteserins: two families of antimicrobial peptides from the skin secretions of the midwife toad Alytes obstetricans (Alytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alyteserin-2a - SB PEPTIDE [sb-peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Insulinotropic actions of the frog skin host-defense peptide alyteserin-2a: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocarbon stapling modification of peptide alyteserin-2a: Discovery of novel stapled peptide antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogues of the frog skin peptide alyteserin-2a with enhanced antimicrobial activities against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alyteserin-2a peptide [novoprolabs.com]

- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A peptide for transcellular cargo delivery: Structure-function relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Alytesin and its analogues

An In-Depth Technical Guide to the Biological Activity of Alytesin and its Analogues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a bioactive tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans. As a member of the bombesin-like peptide family, it shares significant structural and functional homology with amphibian bombesin (B8815690) and mammalian gastrin-releasing peptide (GRP). This compound exerts a wide spectrum of pharmacological effects by interacting with high affinity to bombesin receptor subtypes, primarily the GRP-preferring receptor (GRPR or BB2) and the neuromedin B-preferring receptor (NMBR or BB1). These G-protein coupled receptors are implicated in a variety of physiological processes, including smooth muscle contraction, gastric acid secretion, and central nervous system functions like appetite regulation. This document provides a comprehensive overview of the biological activities of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.

Molecular Profile and Mechanism of Action

This compound is a 14-amino acid peptide with the sequence: pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. It differs from bombesin by only two amino acid residues.[1] The biological effects of this compound are mediated through its interaction with the bombesin family of G-protein coupled receptors (GPCRs).

Bombesin Receptor Family

The mammalian bombesin receptor family consists of three main subtypes:

-

GRP-Receptor (GRPR or BB₂): Shows a high affinity for GRP and bombesin.[2]

-

NMB-Receptor (NMBR or BB₁): Exhibits a higher affinity for neuromedin B (NMB).[2]

-

Bombesin Receptor Subtype-3 (BRS-3): An orphan receptor with a yet-to-be-identified endogenous ligand.[2]

This compound, like bombesin, demonstrates high affinity for both the GRPR and NMBR.[2] This interaction initiates a cascade of intracellular signaling events.

Signaling Pathway

Upon binding of this compound to the GRPR or NMBR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle contraction or hormone secretion.[3]

Quantitative Biological Activity Data

The biological effects of this compound have been quantified across various experimental models. The following table summarizes key quantitative data.

| Compound | Assay/Model | Parameter | Value | Units | Reference |

| This compound | Dog Blood Pressure | Threshold Dose (i.v.) | < 1 | µg/kg | [1] |

| This compound | Rat Oestrous Uterus | Threshold Concentration | ~0.01 | ng/mL | [1] |

| This compound | Rat Colon Contraction | Threshold Concentration | ~0.05 - 0.1 | pg/mL | [1] |

| This compound | Chicken Gastric Secretion | Infusion Rate for Effect | 10 - 25 | ng/kg/min | [1] |

| This compound | Rat Blood Sugar | Dose for 70% Increase (s.c.) | 15 | µg/kg | [1] |

| This compound | Rat Blood Sugar | Dose for 90% Increase (s.c.) | 50 | µg/kg | [1] |

| This compound Analogue (Alyteserin-2Ma) | Antimicrobial Assay (S. aureus) | MIC | 9.5 - 300 | µM | [4] |

| This compound Analogue (Alyteserin-1c) | Antimicrobial Assay (E. coli) | MIC | 25 | µM | [5] |

| This compound Analogue (Alyteserin-2a) | Antimicrobial Assay (S. aureus) | MIC | 50 | µM | [5] |

Note: MIC = Minimal Inhibitory Concentration. Potency relative to other compounds: this compound is ~10x less potent than Val5-angiotensin on dog blood pressure and 500-1000x less active than caerulein (B1668201) on rat colon contraction.[1]

Key Biological Activities and Experimental Protocols

This compound exhibits a range of well-established biological activities, including effects on smooth muscle, the central nervous system, and gastric secretion.

Smooth Muscle Contraction

This compound is a potent stimulator of extravascular smooth muscle.[6][7] This activity is commonly assessed using an in vitro organ bath assay.

-

Tissue Preparation: A smooth muscle tissue, such as the rat oestrous uterus or guinea-pig colon, is humanely excised and immediately placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[6] The tissue is cleaned of adherent fat and connective tissue and cut into strips of appropriate size.

-

Mounting: The tissue strip is suspended in a temperature-controlled organ bath (typically 37°C) containing the physiological salt solution, which is continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂) to maintain pH and oxygenation. One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension (e.g., 1 gram). The bathing solution is changed periodically during this time.

-

Compound Administration: A cumulative concentration-response curve is generated by adding this compound or its analogues to the organ bath in increasing concentrations. The contractile response is allowed to reach a plateau at each concentration before the next is added.

-

Data Acquisition and Analysis: The isometric force generated by the muscle is recorded by the transducer and a data acquisition system. The magnitude of the contraction is measured, and data are often normalized to a maximal response elicited by a standard agonist (e.g., potassium chloride). EC₅₀ values are calculated by fitting the concentration-response data to a sigmoid curve.[8]

Central Nervous System Effects: Anorexia

In the central nervous system, this compound acts as an anorexigenic agent, reducing food intake. This effect is conserved across species and is mediated by hypothalamic nuclei.[9]

-

Animal Model: Neonatal chicks are used as the animal model. They are housed in controlled conditions with free access to food and water prior to the experiment.[9]

-